m,p'-DDD

Description

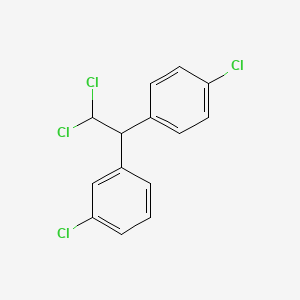

Structure

2D Structure

3D Structure

Properties

CAS No. |

4329-12-8 |

|---|---|

Molecular Formula |

C14H10Cl4 |

Molecular Weight |

320 g/mol |

IUPAC Name |

1-chloro-3-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H10Cl4/c15-11-6-4-9(5-7-11)13(14(17)18)10-2-1-3-12(16)8-10/h1-8,13-14H |

InChI Key |

SMFZKOLFXRQOIX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)C(Cl)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)C(Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

4329-12-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m,p'-DDD |

Origin of Product |

United States |

Environmental Dynamics and Transport of Dichlorodiphenyldichloroethane Isomers

Environmental Persistence and Degradation Half-lives of DDD Isomers

DDD isomers are known for their persistence in various environmental matrices. cdc.govwho.intnih.govnih.gov The rate of degradation and thus the environmental half-life of DDD can vary significantly depending on the specific isomer, the environmental medium, and prevailing conditions such as temperature, oxygen availability, and microbial activity. wikipedia.orgtandfonline.comacs.orgepa.gov

In the atmosphere, vapor-phase DDD is subject to degradation by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life for this reaction in air reported as 3.7 days for p,p'-DDD. nih.gov However, the potential for long-range atmospheric transport suggests that the actual atmospheric lifetimes may be longer than indicated by this degradation pathway alone. cdc.govcopernicus.org Another estimate for the atmospheric half-life of 4,4'-DDD (p,p'-DDD) is considerably longer, at 12.8 years. copernicus.org

Soil is a significant reservoir for DDD isomers, where they exhibit high persistence. cdc.govnih.govnih.govherts.ac.uk Degradation rates in soil are generally slow, particularly under aerobic conditions. nih.gov Under anaerobic conditions, biodegradation can be more significant; a reported half-life for DDD in anaerobic soil microcosms is 160 days. nih.gov Field studies on the persistence of DDT and its metabolites, including DDD, in soil show a wide range of half-lives, from as low as 22 days in some tropical settings to over 30 years in others, influenced by factors such as temperature, soil type, and historical application rates. wikipedia.orgtandfonline.comacs.orgepa.gov Well-drained, sand-rich soils may favor longer half-lives. researchgate.net

In aquatic environments, biodegradation of DDD is considered a minor transformation mechanism and is reported to be slower than that of the parent compound DDT. nih.gov Hydrolysis is not a significant degradation pathway for DDD. nih.gov

Data Table: Estimated Environmental Half-lives of DDD Isomers

| Environmental Compartment | Isomer (where specified) | Estimated Half-life Range/Value | Conditions/Notes | Source |

| Atmosphere | p,p'-DDD | 3.7 days | Reaction with hydroxyl radicals | nih.gov |

| Atmosphere | 4,4'-DDD (p,p'-DDD) | 12.8 years | Estimated atmospheric half-life | copernicus.org |

| Soil | DDD | 160 days | Anaerobic microcosms | nih.gov |

| Soil | DDT and metabolites | 22 days to >30 years | Varies with temperature, soil type, moisture | wikipedia.orgtandfonline.comacs.orgepa.gov |

| Water | DDD | Slower than DDT | Biodegradation (minor pathway) | nih.gov |

Distribution and Partitioning in Environmental Compartments

The distribution and partitioning of DDD isomers in the environment are primarily governed by their physicochemical properties, notably their high lipid solubility (lipophilicity) and low water solubility. cdc.govwho.intnih.govwikipedia.orgherts.ac.uksagrainmag.co.zacanada.ca These properties cause DDD to preferentially associate with organic matter and lipids in various environmental compartments. cdc.govwho.intnih.govwikipedia.orgherts.ac.uksagrainmag.co.zacanada.caccme.ca

Soil Adsorption, Mobility, and Leaching Potential of DDD Isomers

DDD isomers exhibit strong adsorption to soil particles, particularly to the organic carbon fraction. cdc.govwho.intnih.govwikipedia.orgherts.ac.uksagrainmag.co.za This strong binding significantly limits their mobility within the soil profile. For p,p'-DDD, reported organic carbon-water (B12546825) partition coefficient (Koc) values range from 130,600 to 131,800, which is indicative of negligible mobility in soil. nih.gov Other studies on DDT, DDE, and DDD isomers report log Koc values ranging from 4.7 to 7.50, further supporting their strong adsorption to soil. nih.gov

As a consequence of this strong adsorption, the leaching potential of DDD isomers to lower soil layers and groundwater is low. cdc.govnih.govherts.ac.uk While their low water solubility also contributes to limited leaching, their strong affinity for soil particles is the primary factor restricting their movement through the soil profile. sagrainmag.co.za Factors such as soil organic matter content and the presence of substances like surfactants can influence the extent of adsorption and potentially affect mobility and leaching, but generally, DDD isomers are considered immobile in soil. researchgate.netresearchgate.netecetoc.orgcclmportal.ca

Data Table: Soil Adsorption Coefficient (Koc) for p,p'-DDD

| Compound | Koc Range/Value | Interpretation of Mobility | Source |

| p,p'-DDD | 130,600 - 131,800 | No mobility | nih.gov |

| DDD Isomers | log Koc 4.7 - 7.50 | Strong adsorption | nih.gov |

Aquatic System Distribution: Water Column, Suspended Solids, and Sediment Dynamics of DDD Isomers

In aquatic environments, DDD isomers tend to partition out of the water column and associate with particulate matter. cdc.govnih.govwikipedia.orgccme.camdpi.comsfei.org They readily adsorb to suspended solids in the water column and subsequently settle, leading to their accumulation in bottom sediments. cdc.govnih.govwikipedia.orgccme.camdpi.comsfei.org Sediments serve as a major sink for DDD released into water bodies, where the compounds can persist for extended periods. nih.govccme.camdpi.com

The accumulation of DDD in sediments is a critical aspect of its aquatic fate, as these contaminated sediments can act as a long-term source of exposure for benthic organisms. nih.govccme.camdpi.com The dynamics of DDD distribution within aquatic systems are also influenced by processes such as sediment resuspension and redeposition, which can lead to the remobilization of buried contaminants into the water column. noaa.goveuropa.eu Studies have shown that p,p'-DDD can be a dominant DDT metabolite found in sediments. nomresearch.cn

Atmospheric Transport, Volatilization, and Deposition Patterns of DDD Isomers

DDD isomers can enter the atmosphere through the volatilization of residues present in contaminated soil and surface water. cdc.govccme.ca While volatilization from moist soil surfaces is expected based on the Henry's Law constant, the strong adsorption of DDD to soil attenuates this process. nih.govusda.gov Similarly, volatilization from water surfaces can occur but is limited by the adsorption of DDD to suspended solids and sediment in the water column. nih.gov

Once in the atmosphere, DDD can exist in both the vapor phase and adsorbed onto particulate matter. cdc.govnih.gov Compared to the parent compound DDT, a smaller proportion of DDD is typically associated with atmospheric particles. cdc.gov The presence of DDD in the atmosphere facilitates its long-range transport, allowing it to be carried significant distances from its source areas. cdc.govcopernicus.orgunece.orgeuropa.euaaqr.org This atmospheric transport, sometimes referred to as "global distillation," can result in the deposition of DDD isomers in remote regions, including polar areas. cdc.govcopernicus.orgunece.org Deposition from the atmosphere to land and surface waters occurs through both wet deposition (e.g., in rain and snow) and dry deposition (e.g., settling of particles). cdc.govccme.caaaqr.org Atmospheric transport and subsequent deposition represent important pathways by which POPs like DDD are distributed across ecosystems. ccme.caeuropa.euaaqr.org

Bioaccumulation and Bioconcentration in Environmental Food Webs

A significant characteristic of DDD isomers is their strong tendency to bioaccumulate and bioconcentrate in organisms. cdc.govwho.intnih.govnih.govwikipedia.orgsagrainmag.co.zacanada.capops.int This is primarily attributed to their high lipid solubility and resistance to metabolic breakdown. cdc.govwho.intwikipedia.org

Uptake and Accumulation of DDD Isomers in Aquatic Organisms

Aquatic organisms can accumulate DDD isomers directly from the surrounding water (bioconcentration) and through their diet (bioaccumulation). who.int Due to the high lipid solubility of DDD, it readily partitions into the fatty tissues of aquatic organisms. cdc.govwho.intnih.govwikipedia.orgsagrainmag.co.za Bioconcentration Factor (BCF) values, which represent the ratio of the chemical's concentration in the organism to its concentration in the surrounding water, are high for DDD isomers. Measured BCF values ranging from 2,710 to 51,000 have been reported, indicating a very high potential for bioconcentration in aquatic life. nih.gov The criterion for bioaccumulation concern under the Stockholm Convention includes evidence of a BCF or Bioaccumulation Factor (BAF) in aquatic species greater than 5,000. pops.int

While both uptake routes contribute, uptake directly from the water is generally considered more important for aquatic organisms than uptake from food, although this has been a subject of scientific discussion. who.int Once taken up, DDD isomers are resistant to metabolism and are effectively retained in the organism's tissues. who.intwikipedia.org This leads to the progressive accumulation of DDD in organisms over time and can result in biomagnification, where concentrations increase at successively higher trophic levels within a food web. cdc.govwho.intwikipedia.orgcanada.caccme.ca Benthic organisms are particularly vulnerable to accumulation due to their close contact with and ingestion of contaminated sediments, which act as a sink for DDD in aquatic systems. ccme.camdpi.com Aquatic plants have also been shown to take up DDT and transform it into metabolites, including o,p'-DDD and p,p'-DDD. nih.govnih.gov

Data Table: Bioconcentration Factor (BCF) for DDD

| Compound | Measured BCF Range | Indication of Bioconcentration Potential | Source |

| DDD | 2,710 - 51,000 | Very high | nih.gov |

Trophic Transfer and Biomagnification of DDD Isomers within Ecosystems

The lipophilic nature and environmental persistence of DDD isomers contribute significantly to their bioaccumulation and biomagnification within ecosystems. nih.govcdc.govcnr.it Bioaccumulation refers to the uptake and retention of a substance by an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher trophic levels in a food chain. cdc.govsfu.ca

Studies have shown that DDD isomers, like other DDT-related compounds (DDx), can accumulate in aquatic organisms, with concentrations in organisms exceeding those in the surrounding water or sediment. nih.govcdc.govepa.gov This bioconcentration is driven by their high lipid solubility, indicated by their log octanol-water partition coefficients (log Kow). For the p,p'- isomer, the log Kow is reported as 6.02, while for the o,p'- isomer, it is 5.87. cdc.gov These values suggest a strong tendency to partition into fatty tissues.

Trophic transfer and biomagnification of DDD isomers have been observed in various food webs, including both aquatic and terrestrial ecosystems. cdc.govcnr.itsfu.canih.govfrontiersin.org In aquatic food webs, organisms can take up DDD from both the water column and contaminated sediments. cnr.itnih.govwho.int Benthic invertebrates, living in close contact with sediments, can accumulate significant levels of DDx, including DDD isomers, which can then be transferred to higher trophic levels through predation. cnr.it

Research in aquatic environments has demonstrated the biomagnification of DDD isomers. For instance, studies have reported increases in DDD concentrations at higher trophic levels. cdc.govnih.gov The trophic magnification factor (TMF) is a metric used to assess biomagnification, representing the increase in contaminant concentration per trophic level increase. sfu.ca Studies have calculated TMFs for DDD isomers in aquatic food webs, indicating their potential for biomagnification. One study in the Liaodong Bay, China, found TMFs for o,p'-DDD and p,p'-DDD in the aquatic food web to be 9.12 and 4.17, respectively, suggesting that o,p'-DDD may have a higher biomagnification potential than p,p'-DDD in this specific food web. researchgate.net This isomer-specific difference in biomagnification may be related to differences in metabolism within organisms. researchgate.net

Data from a Long Island estuary provided an example of biomagnification of DDT, DDE, and DDD across four trophic levels: plankton, invertebrates, fish, and fish-eating birds. The concentrations increased progressively at each higher trophic level. cdc.gov

Table 1: Example of DDx Concentrations Across Trophic Levels in a Long Island Estuary

| Trophic Level | Organism Type | Concentration (mg/kg, whole-body basis) |

| Trophic Level 1 | Plankton | 0.04 |

| Trophic Level 2 | Invertebrates | 0.3 |

| Trophic Level 3 | Fish | 4.1 |

| Trophic Level 4 | Fish-eating birds | 24 |

Another study focusing on a freshwater lake observed that DDT, which can degrade to DDD under anaerobic conditions, accumulated to higher concentrations in fattier fish occupying higher trophic levels compared to leaner species at lower levels. cdc.govepa.gov Accumulation was also found to be significantly higher in the pelagic food web than in the benthic food web in this lake. cdc.gov

In terrestrial ecosystems, DDD isomers can also be taken up by plants from contaminated soil and subsequently transferred to herbivores and higher trophic levels. cdc.gov While plants may absorb these compounds, they are often poorly translocated and remain primarily in the roots. epa.gov However, ingestion of contaminated plants or soil can still contribute to exposure in terrestrial organisms. cdc.govepa.gov Biomagnification of DDx, including DDD isomers, has been observed in terrestrial food chains, with apex predators often exhibiting the highest concentrations. frontiersin.org

The biomagnification potential of DDD isomers is influenced by factors such as the lipid content of organisms and their metabolic rates. cdc.govuantwerpen.be Organisms with higher lipid content tend to accumulate more lipophilic compounds like DDD. cdc.govuantwerpen.be Differences in elimination efficiency among organisms at different trophic levels also contribute to biomagnification. cdc.gov

Despite the ban on its use in many regions, the persistence of DDD isomers in environmental matrices like sediment means they can continue to be a source of contamination and undergo trophic transfer and biomagnification in present-day ecosystems. cnr.it

Table 2: Trophic Magnification Factors (TMFs) for DDD Isomers in an Aquatic Food Web (Liaodong Bay, China)

| Compound | Trophic Magnification Factor (TMF) |

| o,p'-DDD | 9.12 |

| p,p'-DDD | 4.17 |

| p,p'-DDT | 7.76 |

| p,p'-DDE | 3.39 |

Note: TMFs > 1 indicate biomagnification. nih.gov

The presence of DDD and its isomers in food webs serves as an ecological indicator for evaluating ecological health risks due to their potential for accumulation and magnification through trophic levels. nih.gov

Biotransformation and Metabolite Pathways of Dichlorodiphenyldichloroethane Isomers

In Vivo Metabolic Transformations of DDD Isomers Across Species

The in vivo metabolism of DDD isomers has been studied in a variety of species, including humans, rodents, and microorganisms. These transformations are crucial for the elimination of these lipophilic compounds from the body and the environment. The metabolic fate of DDD can vary depending on the species and environmental conditions, particularly the presence of aerobic or anaerobic environments.

Reductive Dechlorination Pathways Leading to DDD Isomers

Reductive dechlorination is a significant metabolic pathway for DDT, leading to the formation of DDD isomers. This process involves the substitution of a chlorine atom on the aliphatic chain with a hydrogen atom. Under anaerobic conditions, reductive dechlorination is considered a major mechanism for the microbial conversion of both o,p'-DDT and p,p'-DDT isomers to their corresponding DDD isomers. tandfonline.com Early investigations in rodents also demonstrated that indigenous microflora could be responsible for the conversion of DDT to DDD. tandfonline.com In anaerobic systems involving dissimilatory iron-reducing bacteria, DDT can be reduced to DDD, and the transformation rate can be accelerated by the presence of iron oxide. nih.gov DDD is observed as the primary transformation product in such systems. nih.gov

Oxidative Metabolic Pathways and Metabolite Formation

Oxidative metabolic pathways play a role in the further transformation of DDD isomers and the formation of various metabolites. While reductive dechlorination is a primary step from DDT to DDD, subsequent metabolism of DDD involves oxidative reactions. For instance, DDD can undergo hydroxylation and oxidation steps. researchgate.net A proposed pathway suggests that DDA, a major urinary metabolite, is produced through a sequence involving reductive dechlorination, dehydrochlorination, reduction, hydroxylation, and oxidation of the aliphatic portion of the molecule. nih.gov Another proposed pathway for DDA formation from DDD involves hydroxylation at the chlorinated sp3-side chain carbon to yield an intermediate, which is then hydrolyzed to DDA. nih.gov

Conjugation Reactions and Excretion Pathways

Conjugation reactions are Phase II biotransformations that increase the hydrophilicity of metabolites, facilitating their excretion. After Phase I metabolism, many DDT metabolites, including those derived from DDD, are ultimately excreted in conjugated forms. nih.gov Conjugates reported include those with glycine, bile acids, serine, aspartic acid, and glucuronic acid. cdc.gov The major route of excretion of absorbed DDT and its metabolites in humans appears to be as DDA conjugates in the urine. cdc.gov Some excretion also occurs via feces, sweat, and breast milk. cdc.gov Studies in rodents indicate that metabolites of DDT and small amounts of unmetabolized DDT are primarily excreted in urine and to a lesser extent in feces. cdc.gov Biliary excretion contributes to the elimination of substances from the body, particularly for compounds with molecular weights greater than 300 g/mol and with both polar and lipophilic groups, and conjugation, especially with glucuronic acid, facilitates this process. merckmanuals.com

Characterization of Key Metabolites (e.g., DDE, DDA, DDOH) Derived from DDD Isomers

The biotransformation of DDD isomers yields several key metabolites.

DDE (Dichlorodiphenyldichloroethylene): DDE is a significant and often persistent metabolite of DDT, formed by dehydrochlorination. While primarily formed directly from DDT, DDD can also be converted to DDE. nih.gov DDE is known for its lipophilicity and tends to accumulate in fatty tissues. wikipedia.org

DDA (Dichlorodiphenylacetic Acid): DDA is considered a major urinary metabolite of DDT and DDD in various species, including humans and animals. nih.gov, cdc.gov It is a more polar compound than DDD, facilitating its excretion. nih.gov Proposed pathways for DDA formation from DDD involve oxidative steps. nih.gov, researchgate.net

DDOH (Dichlorodiphenylethanol): DDOH is another metabolite that can be formed during the degradation of DDD. nih.gov It is an alcohol derivative. bmrb.io

DDMU (Dichlorodiphenylmonochloroethylene): DDMU is thought to be derived from DDD. nih.gov It is a chlorinated ethylene (B1197577) compound. nih.gov

These metabolites represent subsequent steps in the metabolic breakdown of DDD, leading towards more excretable forms.

Isomer-Specific Metabolic Differences and Their Implications

Metabolic differences exist between the isomers of DDT and its metabolites, including DDD. While extensive data on the isomer-specific metabolism of m,p'-DDD compared to other isomers is limited in the provided sources, studies on p,p'-DDT and o,p'-DDT highlight that isomer-specific differentiation occurs during metabolism. researchgate.net

For instance, the transformation rates of p,p'-isomers of DDT and DDD have been reported to be faster than those of the respective o,p'-isomers in some environments. researchgate.net In biota, o,p'-DDD has been observed to dominate among the o,p'-isomers, while p,p'-DDE dominated among the p,p'-isomers, suggesting isomer-specific metabolism. nih.gov A laboratory experiment showed that o,p'-DDT was more difficult to metabolize to o,p'-DDE compared to p,p'-DDT. nih.gov

These isomer-specific metabolic rates and pathways can influence the persistence and accumulation of different isomers in organisms and the environment. The implications include potential differences in the biological half-lives and tissue distribution of the isomers and their metabolites. The biological half-lives for the elimination of DDT and its metabolites are generally ranked as DDE > DDT > DDD. cdc.gov While this ranking applies generally, isomer-specific differences within DDD itself would further refine this understanding.

Enzymatic Systems Involved in Biotransformation of DDD Isomers

Several enzymatic systems are involved in the biotransformation of DDD isomers. Cytochrome P450 enzymes (CYPs) are known to play a role in the metabolism of organochlorine pesticides. Reductive dechlorination of p,p'-DDT to p,p'-DDD in experimental animals appears to be primarily catalyzed by microsomal cytochrome P450s, with human recombinant CYP3A4 and 2B6 showing higher activity compared to other CYPs. nih.gov, cdc.gov This suggests that CYPs are involved in the initial formation of DDD from DDT.

While the specific enzymes responsible for the subsequent metabolism of DDD isomers like this compound are not explicitly detailed in the provided sources, the metabolic steps involved (oxidation, hydroxylation, conjugation) are generally mediated by various enzyme superfamilies. Phase I reactions, including oxidation and hydroxylation, are often carried out by cytochrome P450 monooxygenases. nih.gov Phase II reactions, such as conjugation with glucuronic acid or glutathione (B108866), are catalyzed by enzymes like UDP-glucuronosyltransferases and glutathione S-transferases, respectively. nih.gov, oup.com, researchgate.net Glutathione-S-transferase enzymes have been implicated in the in vivo biotransformation leading to the formation of DDE from DDT. researchgate.net

Further research is needed to specifically identify and characterize the enzymatic systems responsible for the isomer-specific metabolism of DDD, including this compound, and the potential differences in enzyme activity across species.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| p,p'-DDD | 6294 nih.gov |

| o,p'-DDD | Not explicitly found in results, but is an isomer of DDD. |

| This compound | Not explicitly found in results, but is an isomer of DDD. |

| p,p'-DDE | 3035 labsolu.ca, fishersci.nl, herts.ac.uk, escholarship.org, nih.gov |

| o,p'-DDE | Not explicitly found in results, but is an isomer of DDE. |

| DDA | 5283349 lipidmaps.org (Note: CID 5283349 is for a fatty acid, while DDA from DDT/DDD metabolism is 2,2-bis(p-chlorophenyl)acetic acid. A more specific CID for the latter is needed.) |

| p,p'-DDA | Not explicitly found in results, but is an isomer of DDA. |

| DDOH | 17533 bmrb.io, invivochem.cn |

| DDMU | Not explicitly found in results, but is a metabolite. |

| p,p'-DDT | 3036 escholarship.org |

| o,p'-DDT | Not explicitly found in results, but is an isomer of DDT. |

| DBP (Dichlorobenzophenone) | Not explicitly found in results, but is a metabolite. |

| DDNU | Not explicitly found in results, but is a metabolite. |

Interactive Data Tables:

Based on the provided text, creating interactive data tables with detailed research findings is challenging as the search results provide descriptive information rather than structured numerical data suitable for direct table generation. However, a conceptual table illustrating the metabolic pathways and key metabolites can be presented.

| Pathway | Description | Key Metabolites Involved (from DDD) |

| Reductive Dechlorination | Removal of chlorine atom and replacement with hydrogen (primarily from DDT) | DDD (formed from DDT) |

| Oxidation | Addition of oxygen or removal of hydrogen atoms | DDA, DDOH, DDMU |

| Conjugation | Attachment of polar molecules (e.g., glucuronic acid, glycine) | Conjugated DDA, other conjugated metabolites |

| Metabolite | Derived From (primarily) | Key Characteristics |

| DDE | DDT (also from DDD) | Persistent, lipophilic, accumulates in fatty tissue. wikipedia.org |

| DDA | DDT, DDD | Major urinary metabolite, more polar than DDD. nih.gov, cdc.gov |

| DDOH | DDD | Alcohol derivative. bmrb.io, invivochem.cn |

| DDMU | DDD | Chlorinated ethylene. nih.gov, nih.gov |

These tables are illustrative based on the text and not derived from specific numerical data points in the search results. Detailed quantitative data on metabolite concentrations or enzymatic reaction rates across different species and isomers were not consistently available in a format suitable for direct table extraction and interaction.

Role of Cytochrome P450 Systems in DDD Metabolism

Cytochrome P450 (CYP) enzyme systems play a significant role in the metabolism of DDD isomers in the liver and kidney. Metabolism of DDD is reported to occur mainly via cytochrome P-450 enzymes in these organs, leading to the excretion of its metabolites nih.govnist.gov. Studies on rat liver microsomes have shown that cytochrome P450 monooxygenases (P450s) are important in the reductive dechlorination of DDT to DDD scitoys.comfishersci.ca. While this specifically refers to the formation of p,p'-DDD from p,p'-DDT, it highlights the involvement of P450 in the transformation of this class of compounds.

Further metabolism of DDD isomers, including hydroxylation and subsequent oxidation, is also associated with cytochrome P450 activity. For instance, p,p'-DDD is hydroxylated to α-hydroxyl-DDD and then further oxidized to DDA scitoys.com. Similarly, the metabolism of o,p'-DDD (Mitotane) involves reactions via α- and β-hydroxylation, forming metabolites such as DDE and DDA. Cytochrome P450 enzymes are implicated in these hydroxylation reactions, which are crucial steps in rendering the lipophilic DDD molecule more polar for excretion. Research indicates that o,p'-DDD and o,p'-DDE may act as potential inhibitors of CYP2C19.

Other Endogenous Enzyme Systems and their Involvement in DDD Biotransformation

Beyond cytochrome P450 systems, other endogenous enzymes contribute to the biotransformation of DDD isomers. Dehydrochlorination is a key metabolic pathway for DDT and its related compounds, leading to the formation of DDE metabolites. This reaction involves the loss of a hydrogen chloride molecule. While DDT dehydrochlorinase activity, sometimes associated with glutathione S-transferase enzymes (GSTs), is primarily known for converting DDT to DDE, similar dehydrochlorination can occur with DDD isomers under certain conditions scitoys.com.

Another significant metabolic transformation is the oxidation of DDD to DDA (dichlorodiphenylacetic acid). This conversion, which involves the oxidation of the dichloroethane group to a carboxylic acid, represents a major pathway for the detoxification and excretion of DDD metabolites nih.govnist.gov. DDA is generally less lipophilic than DDD and DDE and is readily excreted in urine. The formation of DDA from DDD isomers is a crucial step in their elimination from the body.

Studies on the metabolism of o,p'-DDD in humans have also identified the formation of methylthio-containing metabolites, suggesting the involvement of additional metabolic pathways, potentially including conjugation reactions. The biological significance and the specific enzymes responsible for the formation of these methylthio metabolites require further investigation.

Mechanistic Investigations of Dichlorodiphenyldichloroethane Isomer Interactions

Cellular and Molecular Mechanisms of Action of DDD Isomers

DDD isomers exert their effects through multiple cellular and molecular mechanisms. Studies have shown that DDD can interfere with ion transport, inhibiting potassium transport across membranes and affecting the inactivation of voltage-gated sodium channels. This interference with sodium channels can lead to neuronal hyperexcitability. Additionally, DDD can inhibit neuronal ATPases, such as Na+K+-ATPase and Ca2+-ATPase, which are vital for neuronal repolarization.

Beyond these general mechanisms, specific isomers demonstrate distinct activities. For instance, o,p'-DDD is known for its selective toxicity to the adrenal cortex, a mechanism discussed in detail in Section 4.3.1. ontosight.ai The effects of DDD isomers can also involve the activation of transcription factors like AP-1, even through estrogen receptor-independent pathways. nih.govresearchgate.net Research using human endometrial adenocarcinoma cell lines demonstrated that DDT and DDD were potent activators of AP-1 activity. nih.govresearchgate.net

Specific Receptor Interactions and Modulation by DDD Isomers

DDD isomers, as endocrine disruptors, can interact with steroid hormone receptors, mimicking or antagonizing the actions of endogenous hormones. herts.ac.uknih.gov

Estrogen Receptor (ERα, ERβ) Agonism/Antagonism

Interactions with estrogen receptors (ERs), specifically ERα and ERβ, are a significant aspect of the endocrine-disrupting potential of some DDD isomers. While commercial DDT, which contains o,p'-DDT as a significant component, has weak estrogenic activity, the estrogenic potential varies among isomers and metabolites. wikipedia.orgoup.com

Studies have investigated the binding affinity and transactivation potential of different DDD isomers on ERα and ERβ. For example, p,p'-DDD has been shown to act as an agonist at both ERα and ERβ in in vitro reporter gene assays using CHO-K1 cells expressing human receptors. caymanchem.com The 20% relative effective concentrations (REC20) for p,p'-DDD were reported as 3.2 µM for ERα and 2.4 µM for ERβ. caymanchem.com

In contrast, o,p'-DDT, a related compound, has shown weak affinity for the ER. oup.com The interaction of DDD isomers with ERs can lead to alterations in gene expression. researchgate.netinchem.org While some effects might be mediated through classic ER pathways involving estrogen response elements (EREs), other mechanisms, including ER-independent activation of transcription factors like AP-1, have also been observed. nih.govresearchgate.netnih.gov

Data on the relative binding affinities of various compounds, including DDT and its metabolites, for ER subtypes have been compiled. An example of such data, relevant to understanding the potential for interaction, is presented in the table below, noting that lower values generally indicate higher binding affinity in certain assay types.

| Compound | ERα Binding Affinity (Log RBA) | ERβ Binding Affinity (Log RBA) |

| p,p'-DDD | -12.4 nih.gov | -17.1 nih.gov |

| o,p'-DDD | -17.3 nih.gov | -14.0 nih.gov |

| o,p'-DDT | -22.2 nih.gov | -17.8 nih.gov |

| p,p'-DDE | -12.7 nih.gov | -25.0 nih.gov |

Note: Log RBA values are assay-dependent and should be interpreted within the context of the specific study.

Androgen Receptor Antagonism

Several DDD isomers and related compounds have been identified as androgen receptor (AR) antagonists. nih.govuic.eduresearchgate.netnih.gov This antagonistic activity can disrupt normal reproductive and developmental processes that are dependent on androgen signaling. nih.govuic.edu

In vitro studies using human hepatoma HepG2 cells transiently transfected with the human AR and an androgen-responsive reporter gene have demonstrated that o,p'-DDD and p,p'-DDD behave as AR antagonists at concentrations above 10-6 M. nih.govresearchgate.net p,p'-DDD has been shown to inhibit dihydrotestosterone (B1667394) (DHT)-induced androgen receptor transcription with a 20% relative inhibitory concentration (RIC20) of 0.71 µM. caymanchem.com

This AR antagonism involves competition with endogenous androgens like DHT for binding to the receptor, inhibition of AR-DNA binding, and alteration of androgen-dependent gene expression. uic.eduresearchgate.netoup.com

Effects on Cellular Processes

Beyond receptor interactions, DDD isomers can directly impact various cellular processes, most notably the adrenocorticolytic effects of o,p'-DDD.

Adrenocorticolytic Mechanisms and Selectivity of o,p'-DDD

o,p'-DDD (mitotane) is well-known for its selective cytotoxic effect on the adrenal cortex, particularly the zona fasciculata and zona reticularis, while largely sparing the zona glomerulosa. wikipedia.orgontosight.airesearchgate.netiiarjournals.orgcapes.gov.br This selectivity is the basis for its therapeutic use in conditions involving excessive cortisol production. wikipedia.orgontosight.ai

The mechanism underlying this adrenocorticolytic activity is not fully understood but is believed to involve metabolic activation within the adrenal cortex. iiarjournals.orgbioscientifica.com o,p'-DDD is thought to be transformed into active metabolites, potentially through mitochondrial P450-mediated hydroxylation, which then covalently bind to specific cellular targets, leading to toxicity and cell death. iiarjournals.orgbioscientifica.com One proposed mechanism involves the inhibition of acyl-CoA-cholesterol acyltransferase (ACAT), leading to the accumulation of free cholesterol, endoplasmic reticulum stress, mitochondrial swelling, and activation of caspases, ultimately resulting in apoptosis. ukrbiochemjournal.org

Mitochondria in the adrenal cortex appear to be key targets. bioscientifica.comukrbiochemjournal.org Studies have observed swollen mitochondria in the adrenal cortex of o,p'-DDD-treated animals. bioscientifica.com Furthermore, o,p'-DDD has been shown to inhibit mitochondrial respiratory chain activity, specifically affecting complex IV (cytochrome c oxidase). bioscientifica.com This inhibition is associated with a reduction in the levels of components of the complex and decreased expression of genes encoding mitochondrial proteins involved in steroidogenesis. bioscientifica.com

The selective action on the adrenal cortex may be related to a unique enzyme system in this tissue that facilitates the metabolic transformation of o,p'-DDD into its active form. drugbank.com

Induction of DNA Damage, Apoptosis, and Necrosis by DDD Isomers

Studies have indicated that DDD isomers can induce DNA damage, apoptosis (programmed cell death), and necrosis (uncontrolled cell death) in various cell types. p,p'-DDD has been shown to increase DNA damage, apoptosis, and necrosis in peripheral blood cells in a time-dependent manner, with necrosis being the dominant form of cell death at a concentration of 3.9 μg/mL over 1-24 hours. medchemexpress.com In isolated human peripheral blood mononuclear cells (PBMCs), p,p'-DDD increased apoptosis at concentrations of 100 and 150 µg/ml. caymanchem.com DNA damage has also been reported in human lymphocytes exposed to DDT or DDE in vitro, although the exact mechanism is not fully understood, with some studies suggesting the involvement of reactive oxygen species (ROS). michigan.gov Severe DNA damage can lead to permanent cell-cycle arrest (senescence) or cell death (apoptosis/necrosis). nih.gov The mechanism of apoptotic cell death is characterized by events such as chromatin condensation, DNA fragmentation, and activation of caspases. mdpi.com

Modulation of Cell Proliferation by DDD Isomers

DDD isomers have been observed to modulate cell proliferation. p,p'-DDD has been shown to stimulate cell proliferation in SKBR3 cells. medchemexpress.com This stimulation can occur through the activation of pathways such as the ERRγ-mediated pathway. medchemexpress.com p,p'-DDD at concentrations ranging from 0.004 to 50 μM for 24-96 hours stimulated SKBR3 cell proliferation. medchemexpress.com Additionally, p,p'-DDD can disturb the SKBR3 cell cycle via ERRγ. medchemexpress.com

Activation of Specific Transcription Factors (e.g., AP-1) by DDD Isomers

Activation of specific transcription factors, such as Activator Protein-1 (AP-1), has been linked to the effects of DDD isomers. p,p'-DDD has been shown to activate the AP-1 transcription factor. medchemexpress.com This activation can occur independently of estrogen receptor (ER) alpha or beta status in certain cell lines, such as HEK293 and Ishikawa cells. medchemexpress.comnih.govresearchgate.net Studies using Ishikawa human endometrial adenocarcinoma cell lines demonstrated that DDD was among the most potent activators of AP-1 activity. nih.govresearchgate.net This activation was observed in both estrogen-responsive and unresponsive cell lines, being more pronounced in the unresponsive cells. nih.govresearchgate.net

Mechanisms of Endocrine Disruption by Dichlorodiphenyldichloroethane Isomers

DDD isomers are recognized as endocrine disruptors, interfering with hormonal systems through various mechanisms. herts.ac.uknih.gov These mechanisms can involve mimicking endogenous hormones by binding to receptors, altering hormone synthesis and degradation, or interfering with hormone transport and signaling. nih.gov

Modulation of Steroidogenesis Pathways

DDD isomers can modulate steroidogenesis pathways, affecting the synthesis of steroid hormones. o,p'-DDD, also known as mitotane (B1677208), is known to inhibit steroidogenesis and is used in the treatment of adrenocortical carcinoma due to its adrenal cortex-specific cytotoxic effects. wikipedia.orgpharmacompass.comspandidos-publications.com It can induce biochemical changes and structural disorder in the mitochondria of the adrenal cortex, leading to reduced levels of corticosteroid hormones. ukrbiochemjournal.org o,p'-DDD has been shown to inhibit acyl-CoA-cholesterol acyltransferase (ACAT, SOAT1), leading to the accumulation of free cholesterol in adrenocorticocytes, endoplasmic reticulum stress, mitochondrial swelling, and caspase activation, ultimately increasing apoptosis and decreasing adrenal function. ukrbiochemjournal.org

In rainbow trout (Oncorhynchus mykiss), o,p'-DDD inhibited ACTH-stimulated cortisol secretion in vitro. nih.gov This suggests that the cAMP generation step may be a target for o,p'-DDD-mediated disruption of steroidogenesis, although other downstream targets like steroidogenic enzymes might also be affected. nih.gov Forskolin-stimulated cortisol secretion and cAMP production were inhibited by o,p'-DDD in a concentration-dependent manner in rainbow trout. nih.gov

Studies on porcine granulosa cells have shown that high concentrations of DDE (a metabolite of DDT and structurally related to DDD) can decrease progesterone (B1679170) synthesis by impairing cAMP generation and reducing the transcription of Cyp11a1 (cytochrome P450 side chain cleavage enzyme) mRNA. researchgate.net While this specifically refers to DDE, it highlights a potential mechanism involving the modulation of enzymes and signaling pathways crucial for steroidogenesis that could be relevant to DDD isomers as well. o,p'-DDD has also been reported to reduce testosterone (B1683101) and progesterone synthesis in H295R cells, potentially by interfering with steroidogenic enzymes like CYP11A1 and CYP11B1. uio.no

The modulation of steroidogenesis can be isomer-specific. researchgate.net

Interference with Thyroid Hormone Axis

Organochlorine pesticides, including DDT and its metabolites like DDD, have been shown to disrupt the thyroid hormone axis. nih.govnih.govsciensage.info Interference can occur at multiple levels, including the hypothalamus-pituitary-thyroid axis, thyroid hormone synthesis, release, transport, metabolism, and action on target tissues. nih.gov The structural similarities between endocrine-disrupting chemicals and thyroid hormones can contribute to this interference. nih.gov

Mechanisms of thyroid interference by pollutants frequently include the inhibition of thyroperoxidase activity, competitive inhibition of the sodium-iodide symporter (NIS), impairment of binding protein transport, peripheral deiodinase activity, and enhancement of liver catabolism. mdpi.com While direct studies specifically detailing the mechanisms of m,p'-DDD's interference with the thyroid axis were not prominently found in the search results, the broader context of organochlorine pesticide effects on thyroid function suggests that DDD isomers likely contribute to thyroid disruption through some of these general mechanisms. Exposure to low doses of DDT has been associated with altered thyroid hormone concentrations in rats. sciensage.info

Structure-Activity Relationships and Mechanistic Divergence Among DDD Isomers and their Metabolites

The biological activities and metabolic fates of DDD isomers and their metabolites exhibit notable divergence, which can be partly attributed to their distinct molecular structures. DDD compounds primarily exist as three isomers: p,p'-DDD, o,p'-DDD, and this compound. [from initial search] Mitotane, the pharmaceutical agent, is specifically the o,p'-DDD isomer. [from initial search]

Metabolism plays a crucial role in the pharmacological and toxicological profiles of these compounds. For instance, o,p'-DDD undergoes metabolic transformation primarily through α- and β-hydroxylation pathways, leading to the formation of o,p'-DDE and o,p'-DDA, respectively. nih.govresearchgate.netmdpi.com p,p'-DDD is recognized as a major metabolite of p,p'-DDT. [from initial search] The dicarboxylic acid metabolite, DDA, is a predominant form excreted in urine following exposure to DDD or DDT. cdc.govnih.gov From a toxicological perspective, DDE is generally considered to be potentially more significant than DDA. researchgate.netmdpi.com

Structure-activity relationship (SAR) studies on organochlorine insecticides, including DDT derivatives like DDD, highlight the critical influence of molecular structure on their biological activity. Key factors determining the potency and mechanism of action include lipophilicity, steric parameters (such as molecular volume, shape, and isomeric configuration), and electronic properties. researchgate.netresearchgate.netnih.gov Lipophilicity is particularly important as it facilitates the transport of these compounds to their sites of action within the nervous system. researchgate.netnih.gov

The positional isomerism in DDD significantly impacts their biological effects and metabolic processing. Evidence suggests mechanistic divergence among the DDD isomers. For example, studies evaluating the inhibition of ACTH-induced steroid production and the associated adrenal cellular damage in response to p,p'-DDD, o,p'-DDD, and this compound isomers have revealed differences in the temporal correlation of these effects. nih.gov This indicates that the specific arrangement of chlorine atoms on the phenyl rings influences how each isomer interacts with biological targets and the subsequent cascade of events.

Ecotoxicological Implications and Environmental Risk Assessment of Dichlorodiphenyldichloroethane Isomers

Ecotoxicity in Aquatic Organisms

DDD isomers are highly toxic to aquatic life, even at low concentrations. caymanchem.comwho.int Their hydrophobicity leads to their accumulation in aquatic organisms and sediments, which can serve as a long-term source of exposure. plos.orgccme.cacdc.gov

Acute and Chronic Ecotoxicity of DDD Isomers in Fish Species

Studies have demonstrated both acute and chronic toxic effects of DDD isomers on various fish species. The toxicity can vary depending on the specific isomer, fish species, exposure duration, and environmental conditions such as temperature and water hardness. who.intusgs.gov For instance, the 96-hour LC50 for 19 species of fish exposed to DDT (which includes DDD isomers) ranged from 1.8 to 22 µg/L. usgs.gov Smaller fish are generally more susceptible than larger individuals of the same species. who.int

Chronic exposure to DDD isomers can lead to sublethal effects, including impacts on the central nervous system and interference with hormone regulation, potentially reducing fish fitness. plos.org Continuous exposures for as long as 30 days have produced TILC50's (Threshold Incipient Lethal Concentration) of 0.6 µg/L for channel catfish and 0.04 µg/L for bluegills, indicating a high level of accumulative action. usgs.gov Residue levels in fish tissues, such as muscle, liver, and brain, have been measured, with higher concentrations often found in the brain and liver compared to muscle. pjoes.com For example, mean concentrations of DDD in fish from the Mahala Water reservoir in India ranged from 0.14-2.66 µg/g. nih.gov

Data on the acute toxicity (LC50) of DDT and its metabolites to various fish species highlight the significant hazard these compounds pose to aquatic ecosystems. who.intusgs.govresearchgate.net

| Fish Species | 96-h LC50 (µg/L) | Reference |

|---|---|---|

| Largemouth bass | 1.5 | who.intusgs.gov |

| Bluegill | 1.5-8.6 | usgs.gov |

| Yellow perch | 9.0 | usgs.gov |

| Walleye | 2.9 | usgs.gov |

| Guppy | 56 | who.int |

| Channel catfish | 0.6 (TILC50, 30d) | usgs.gov |

Note: This table includes data for DDT which contains DDD isomers. Specific LC50 values for individual DDD isomers for all species listed may vary.

Ecotoxicity of DDD Isomers in Daphnia and Other Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna and Hyalella azteca, are also highly sensitive to the toxic effects of DDD isomers. herts.ac.ukwho.intnih.govoup.com Both acute and chronic exposures can result in significant mortality and reproductive impairment. who.intresearchgate.net Early developmental stages of aquatic invertebrates are typically more sensitive to DDT and its metabolites than adults. who.int

Studies on Daphnia have shown adverse effects on reproduction at concentrations as low as 0.5 µg DDT/litre. who.int A 60% reproductive impairment was observed in Daphnia at 100 µg/L of DDT. usgs.gov For Hyalella azteca, median effect concentrations for biomass gain ranged from 0.14 µg/L for p,p'-DDT to 5.8 µg/L for o,p'-DDD, demonstrating isomer-specific toxicity. nih.govoup.com The p,p'-isomer appears to be more toxic than the o,p'-isomer to invertebrates. usgs.gov

| Organism | Effect | Concentration (µg/L) | Isomer/Compound | Reference |

|---|---|---|---|---|

| Daphnia | Reproductive impairment | 0.5 | DDT | who.int |

| Daphnia | Reproductive impairment | 100 | DDT | usgs.gov |

| Daphnia magna | 48 h IC50 | 5.08 (3.76-7.01) | p,p'-DDE | researchgate.net |

| Hyalella azteca | Biomass gain EC50 | 0.14 | p,p'-DDT | nih.govoup.com |

| Hyalella azteca | Biomass gain EC50 | 5.8 | o,p'-DDD | nih.govoup.com |

Note: IC50 is the half maximal inhibitory concentration; EC50 is the half maximal effect concentration.

Ecotoxicity in Terrestrial Wildlife (excluding human and direct mammalian toxicity)

DDD isomers and their metabolites can accumulate in terrestrial wildlife through dietary exposure, posing risks to various species, particularly birds. rsc.orgdffe.gov.zawho.int

Avian Reproductive Effects, Including Eggshell Thinning Mechanisms

One of the most well-documented ecotoxicological effects of DDT and its metabolites, particularly DDE, in birds is reproductive failure caused by eggshell thinning. conicet.gov.arresearchgate.netmdpi.comwikipedia.org While DDE is primarily responsible for this effect, DDD isomers can also contribute to broader reproductive issues and are often found alongside DDE in contaminated eggs. rsc.orgdffe.gov.zanewzealandecology.orgresearchgate.netusgs.gov

Studies have shown significant eggshell thinning in bird species exposed to DDT metabolites. dffe.gov.zaconicet.gov.arusgs.gov For example, significant eggshell thinning (33%) in Cattle Egrets was associated with increased levels of p,p'-DDT and p,p'-DDE. dffe.gov.za Residues in bird eggs, particularly DDE, are strongly correlated with reduced reproductive success and hatching failure. rsc.orgdffe.gov.zaresearchgate.netmdpi.comnewzealandecology.orgusgs.govresearchgate.net

The exact mechanism of eggshell thinning is not fully understood, but it is believed that certain DDT metabolites, like p,p'-DDE, interfere with the bird's ability to mobilize and deposit calcium carbonate in the shell gland during egg formation. conicet.gov.arwikipedia.org This can involve the inhibition of enzymes like calcium ATPase and alterations in the expression of calcium-binding proteins. conicet.gov.arresearchgate.net

Residue levels in bird eggs exceeding certain thresholds have been associated with critical effects on reproductive success. For instance, ΣDDT levels exceeding 3000 ng/g wet mass in Grey Heron eggs have been reported to exceed critical levels for reproductive success calculated for Brown Pelicans. dffe.gov.za

Broader Wildlife Impacts of DDD Isomers and their Metabolites

Beyond avian reproductive effects, DDD isomers and their metabolites can have broader impacts on terrestrial wildlife. These compounds are lipophilic and persist in tissues, leading to bioaccumulation and biomagnification through the food chain. plos.orgrsc.orgwho.int This can result in higher concentrations in top predators, including birds of prey and other carnivorous wildlife. rsc.orgwho.int

While data specifically on m,p'-DDD's broader wildlife impacts are limited in the provided sources, studies on DDD isomers collectively indicate potential effects on various physiological systems. For example, organochlorine pesticides, including DDD isomers, have been linked to acute neurological damage and endocrine disorders in wildlife. mdpi.com Although direct lethal toxicity of DDE and DDD may be lower than that of the parent compound DDT, their persistence and accumulation lead to chronic exposure and sublethal effects that can impact individual health and population dynamics. usgs.govusda.gov

Studies on osprey nestlings have detected p,p'-DDD in plasma, and its concentration showed a positive correlation with total proteins, suggesting potential sub-lethal effects on health indicators like anemia. beyondpesticides.org The presence of these compounds in wildlife, even in remote areas, highlights their ubiquitous nature and potential for long-range transport. beyondpesticides.orgacademicjournals.org

Ecological Impact Assessment of DDD Isomers

Assessing the ecological impact of DDD isomers involves evaluating their presence, distribution, and potential to cause adverse effects in various environmental compartments and organisms. Due to their persistence, bioaccumulation, and toxicity, DDD isomers are considered significant environmental contaminants. herts.ac.ukplos.orgekb.eg

Ecological risk assessments often utilize screening levels and guidelines to identify contaminants of potential concern and evaluate the likelihood of adverse ecological effects. epa.govfrontiersin.org The presence of DDD isomers in environmental matrices like soil and sediment at concentrations exceeding established probable effect levels indicates a risk to exposed biota. plos.org

Studies assessing organochlorine pesticide contamination in different ecosystems, such as rivers and lakes, have found DDD isomers to be prevalent, indicating past inputs and ongoing persistence. ekb.egcas.cn The ratios of different DDT metabolites, including DDD, can provide insights into the degradation pathways (aerobic vs. anaerobic) and potential sources of contamination. ekb.egfrontiersin.orgcas.cn

While risk quotients in some localized studies may suggest low immediate hazard under certain scenarios, the widespread distribution, persistence, and bioaccumulative nature of DDD isomers necessitate continued monitoring and assessment to understand their long-term ecological impacts. epa.govfrontiersin.orgcas.cn The potential for these compounds to affect sensitive life stages and cause sublethal effects across multiple trophic levels underscores the importance of comprehensive ecological risk assessment.

Effects on Biodiversity and Ecosystem Functioning

The presence of persistent organic pollutants (POPs) like DDD isomers in the environment poses a continuous threat to the co-existence and vitality of plant and animal communities within ecosystems herts.ac.uk. While specific ecotoxicological data focusing solely on this compound is limited, research on DDD isomers collectively, and p,p'-DDD in particular, provides insights into the potential effects on biodiversity and ecosystem functioning.

Organochlorine pesticides, including DDD isomers, are known for their high toxicity and bioaccumulation potential herts.ac.uk. Bioaccumulation refers to the accumulation of a chemical in an organism over time, while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain nih.gov. Studies have shown significant bioaccumulation of DDD isomers in aquatic organisms wikidata.orgepa.gov. For instance, measured bioconcentration factor (BCF) values for p,p'-DDD in aquatic organisms are very high, ranging from 2,710 to 51,000, suggesting substantial uptake from water wikidata.org. Research in river ecosystems has demonstrated the transfer and accumulation of DDx (DDT and its metabolites DDD and DDE) from sediments to benthic invertebrates, indicating the potential for contamination transfer to higher trophic levels through bioaccumulation wikipedia.org. In Antarctic benthic invertebrates, p,p'-DDD has been detected, and nutrient amplification factors suggest that levels of p,p'-DDD, along with other POPs, are amplified through the food chain. Bioaccumulation of p,p'-DDD by oligochaetes has been shown to increase with increasing concentrations in sediments epa.gov.

Environmental Contamination and Role of DDD Isomers as Legacy Pollutants

DDD isomers, including this compound, are widespread environmental contaminants primarily due to the historical extensive use of DDT for agricultural and public health purposes nih.govherts.ac.uk. Although DDT use has been banned or severely restricted in many parts of the world, its persistence and slow degradation mean that DDD isomers continue to be present in various environmental matrices nih.govwikipedia.orgiarc.frherts.ac.uk.

Technical DDT typically contained a mixture of isomers, with p,p'-DDT being the dominant component (65-80%), o,p'-DDT present at 15-21%, and m,p'-DDT and o,o'-DDT in smaller amounts wikipedia.org. DDD isomers, including this compound, are formed as metabolites of DDT through environmental degradation processes iarc.fr. The persistence of DDD isomers in the environment is well-documented iarc.frherts.ac.ukwikidata.org. They are practically insoluble in water and are very environmentally persistent in both soils and water. The low water solubility and high soil adsorption coefficient for p,p'-DDD, for example, indicate that it is immobile in soil and not expected to leach significantly to groundwater wikidata.org.

Environmental contamination by DDD isomers has been observed globally in various compartments, including soil, water, sediment, air, and biota nih.govwikipedia.org. In agricultural areas, residues from historical DDT applications appear to be a source of continuing contamination in rivers nih.gov. DDD isomers have been detected in river sediments and bioaccumulate in benthic invertebrates wikipedia.org. Studies in vegetable farmlands in Nigeria have detected this compound in soil, albeit at minimum concentrations of 0.004 mg/kg in some locations.

Table 1: Minimum Concentration of this compound in Vegetable Farmland Soil

| Location (Nigeria) | Season | Minimum Concentration (mg/kg) | Source |

| ST2 (Far Eastern zone) | Wet | 0.004 | |

| ST8 (Eastern zone) | Dry | 0.004 |

DDD isomers can also be transported over long distances through atmospheric processes herts.ac.uk. Studies on atmospheric levels of POPs in the Antarctic have shown that some DDTs (including DDD isomers) have decreased significantly over time, but their persistence is still notable. Estimated atmospheric half-lives for DDD isomers indicate their prolonged presence in the atmosphere.

Table 2: Estimated Atmospheric Half-Lives for Selected POPs including DDD Isomers

| Compound | Estimated Atmospheric Half-Life (years) | Source |

| 4,4'-DDE | 13.5 | |

| 4,4'-DDD | 12.8 | |

| 4,4'-DDT | 7.4 | |

| 2,4'-DDE | 6.4 | |

| 2,4'-DDT | 6.3 |

Note: 2,4'-DDD showed non-significant annual differences in atmospheric levels in the cited study.

The role of DDD isomers as legacy pollutants is significant because they continue to pose risks to ecosystems and potentially wildlife through their persistence, bioaccumulation, and potential toxicity, even decades after the primary source of contamination (DDT use) has ceased nih.govwikipedia.orgiarc.frherts.ac.ukherts.ac.uk. Natural attenuation processes can lead to gradual declines in environmental concentrations, but the long residence times in polluted areas mean that these compounds remain a concern nih.govherts.ac.uk. Furthermore, processes like forest fires can remobilize accumulated legacy organochlorine pollutants, including o,p'-DDD and p,p'-DDD, suggesting potential secondary emissions. The continued presence and cycling of DDD isomers in the environment necessitate ongoing monitoring and assessment to understand their long-term ecological implications.

Analytical Methodologies for Dichlorodiphenyldichloroethane Isomer Detection and Quantification

Extraction and Sample Preparation Techniques for DDD Isomers

Effective extraction and sample preparation are critical to remove interfering substances from complex matrices and concentrate the target analytes, thereby improving the sensitivity and accuracy of the analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including environmental samples and food products like honey mdpi.comlongdom.orgresearchgate.netmeasurlabs.com. The QuEChERS approach typically involves acetonitrile (B52724) extraction, followed by a salting-out step using partitioning salts, and a dispersive solid-phase extraction (d-SPE) cleanup step longdom.orgmeasurlabs.com.

Modified QuEChERS methods have been successfully applied for the determination of organochlorine compounds, including DDD isomers, in matrices such as honey. One such modification involved changing the solvent after extraction from acetonitrile to n-hexane and utilizing an electron capture detector (ECD) for analysis. This modification aimed to improve analytical sensitivity and lower detection and quantitation limits mdpi.comresearchgate.net. Mean recovery values for o,p'-DDD and p,p'-DDD in honey using a modified QuEChERS-dSPE method ranged from 64.7% to 129.3% at spiking levels of 2.9 ng/g and 20 ng/g, with relative standard deviations (RSD) generally not exceeding 20% mdpi.comresearchgate.net. The QuEChERS method has been demonstrated as effective for routine testing of selected organochlorine compounds in honey mdpi.comresearchgate.net. While QuEChERS is primarily used for food and agricultural products, its principles of extraction and cleanup can be adapted for other environmental matrices like soil scispace.com.

Analyzing DDD isomers and metabolites in biological samples, such as plasma or serum, often requires methods specifically designed to handle complex biological matrices containing proteins and lipids. Protein precipitation is a common initial step to remove proteins that can interfere with downstream analysis.

One method for determining mitotane (B1677208) (o,p'-DDD) and its principal metabolite DDE in human plasma utilized a simple liquid-liquid extraction of plasma samples mdpi.com. This involved preparing calibration and quality control samples by serial dilution in blank human plasma and then performing the liquid-liquid extraction mdpi.com. The average recovery for the analytes using this method was reported as 95% mdpi.com.

Traditional extraction methods for pesticide analysis in biological samples can be time-consuming and require large quantities of solvent longdom.org. While the cited references specifically mention protein precipitation and liquid-liquid extraction for biological samples in the context of DDD or its isomers/metabolites mdpi.comnih.gov, other methods may also be employed depending on the specific biological matrix and target analytes.

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration of analytes from various matrices, including environmental water and biological fluids nih.govscielo.br. SPE utilizes a solid stationary phase to selectively retain target analytes or remove interfering compounds as a solvent passes through it.

For the determination of chlorinated hydrocarbon pesticides, including p,p'-DDD, in serum or plasma, C18 solid-phase extraction cartridges have been used nih.gov. In this method, serum or plasma is treated with methanol (B129727), and the supernatant is applied to the C18 cartridge. After washing steps, the pesticides are eluted from the column using a suitable solvent like isooctane (B107328) nih.gov. This SPE method demonstrated extraction efficiencies ranging from 70% to 75% for various pesticides, including p,p'-DDD nih.gov.

Modified SPE methods have also been developed for the analysis of organochlorine pesticides in environmental water samples. One modified SPE method for analyzing pesticides, including m,p'-DDD, in surface water involved acidifying the water sample and introducing it onto a C18 cartridge conditioned with methanol and water scielo.br.

SPE can also be used as a cleanup step after initial extraction methods like QuEChERS, particularly in matrices with high levels of interfering substances researchgate.net. For instance, a method for determining DDT isomers (including o,p'-DDD and p,p'-DDD) in ginseng utilized acetonitrile extraction followed by cleanup using a normal-phase Florisil solid-phase extraction column researchgate.net. This cleanup procedure involved dissolving the concentrated extract in hexane (B92381), adding a specific solution, shaking, centrifuging, transferring the supernatant to the Florisil-SPE column, and eluting with hexane and an ether/hexane mixture researchgate.net. This SPE cleanup effectively removed chromatographic interferences, allowing for the determination of DDT isomers at low levels researchgate.net.

Protein Precipitation and Other Extraction Methods for Biological Samples

Chromatographic Separation Techniques for DDD Isomers

Chromatographic techniques are essential for separating this compound from its isomers, metabolites, and other compounds present in the sample extract before detection and quantification.

Gas chromatography (GC) is a powerful technique commonly used for the separation and analysis of volatile and semi-volatile organic compounds, including DDD isomers mdpi.comlongdom.orgherts.ac.uk. GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column.

Capillary GC with electron capture detection (ECD) has been employed for the quantification of chlorinated hydrocarbon pesticides, including p,p'-DDD, in serum or plasma extracts obtained via SPE nih.gov. GC-ECD is known for its high sensitivity towards electron-capturing compounds like organochlorine pesticides.

GC coupled with mass spectrometry (MS), particularly GC-MS/MS (tandem mass spectrometry), offers enhanced selectivity and sensitivity for pesticide analysis longdom.orgrestek.com. GC-MS/MS allows for the identification and quantification of target analytes based on their specific fragmentation patterns. Even with GC-MS/MS, achieving reliable chromatographic separation of isomers that share ion transitions is important restek.com.

Multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GC×GC) are advanced GC techniques that provide increased separation power, which is particularly useful for resolving complex mixtures and separating isomers, including the enantiomers of chiral compounds like o,p'-DDD researchgate.netnih.govup.ac.za. These techniques can involve using columns with different stationary phases in series to achieve enhanced separation researchgate.netnih.gov. For instance, heart-cut MDGC can selectively capture specific isomers from a first column and then separate them on a second, often chiral, column researchgate.netnih.gov.

GC-ECD has been used for the determination of DDT isomers, including o,p'-DDD and p,p'-DDD, in ginseng samples after QuEChERS extraction and Florisil SPE cleanup researchgate.net. This method demonstrated good recoveries and low method detection limits researchgate.net. Modified QuEChERS methods coupled with GC-ECD have also been validated for determining DDD isomers in honey mdpi.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique suitable for separating a wide range of compounds, including less volatile or more polar analytes and metabolites that may not be amenable to GC analysis nih.govsigmaaldrich.com. HPLC separates compounds based on their interaction with a liquid mobile phase and a stationary phase.

HPLC coupled with UV detection (HPLC-UV) has been used for the determination of mitotane (o,p'-DDD) and its principal metabolite DDE in human plasma mdpi.com. A simple and fast HPLC-UV method utilized a C18 stationary phase column and a mobile phase of water/acetonitrile, with detection at a wavelength of 226 nm mdpi.com. This method successfully resolved the peaks of mitotane, DDE, and an internal standard mdpi.com. The method was validated and found to be linear for both DDD and DDE over specific concentration ranges, with low limits of detection and quantitation mdpi.com.

While the primary focus for DDD isomers themselves is often GC due to their volatility, HPLC can be particularly useful for analyzing more polar or less volatile metabolites, such as DDA (dichlorodiphenylacetic acid) herts.ac.uk. Advanced HPLC techniques, such as those coupled with high-resolution mass spectrometry (LC-HRMS), can also be employed for the screening and identification of pesticide metabolites in complex biological samples acs.org. Achieving good chromatographic separation of isomeric metabolites can be important in LC-MS analysis acs.org.

Table 1: Summary of Analytical Techniques for DDD Isomers and Metabolites

| Technique | Application Matrix Examples | Key Features | Relevant Analytes Covered (Examples) |

| Extraction/Sample Preparation | |||

| QuEChERS | Environmental, Food (e.g., honey) | Quick, Easy, Effective, Salting-out, d-SPE cleanup | DDD isomers, other OCPs |

| Protein Precipitation / Liquid-Liquid Ext. | Biological (e.g., plasma) | Removes proteins, isolates analytes into organic phase | DDD, DDE |

| Solid-Phase Extraction (SPE) | Environmental water, Biological, Food | Cleanup, Concentration, Selective retention/removal of compounds | DDD isomers, other OCPs |

| Chromatographic Separation | |||

| Gas Chromatography (GC) | Extracts from various matrices | Separates volatile/semi-volatile compounds based on boiling point/interaction | DDD isomers |

| Multidimensional GC (MDGC/GC×GC) | Extracts from various matrices | Enhanced separation, isomer/enantiomer resolution | DDD isomers (especially o,p'-DDD) |

| High-Performance Liquid Chromatography (HPLC) | Extracts from various matrices | Separates non-volatile/polar compounds | DDD, DDE, DDA (metabolite) |

Table 2: Example Performance Data for DDD Analysis

| Method | Matrix | Analytes Covered | Recovery (%) | RSD (%) | LOD (ng/g or mg/L) | LOQ (ng/g or mg/L) | Reference |

| Modified QuEChERS-dSPE + GC-ECD | Honey | o,p'-DDD, p,p'-DDD | 64.7-129.3 | ≤ 20 | - | - | mdpi.comresearchgate.net |

| SPE (C18) + Capillary GC-ECD | Serum/Plasma | p,p'-DDD | 70-75 | 3.5-25.2 | 0.1-0.7 | - | nih.gov |

| Liquid-Liquid Extraction + HPLC-UV | Plasma | o,p'-DDD (Mitotane), DDE | 95 (Average) | - | 0.102 (DDD), 0.036 (DDE) | 0.310 (DDD), 0.108 (DDE) | mdpi.com |

| Acetonitrile Ext. + Florisil SPE + GC-ECD | Ginseng | o,p'-DDD, p,p'-DDD | 87.9-99.6 | - | 0.003-0.009 | 0.01 | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Throughput

Ultra-Performance Liquid Chromatography (UPLC) is a chromatographic technique that utilizes smaller particle sizes in the stationary phase compared to traditional High-Performance Liquid Chromatography (HPLC). This allows for faster separations, improved resolution, and increased sensitivity. While the search results did not provide specific details on the direct application of UPLC solely for this compound, UPLC is a recognized technique for the analysis of various compounds, including pesticides and their isomers usda.govnih.gov. The use of smaller particles (e.g., 3 µm) in LC columns is noted for enabling fast UPLC applications and improving separation sielc.com. UPLC systems coupled with tandem mass spectrometry (UHPLC-MS/MS) are employed for the analysis of a wide range of pesticides, including organochlorines like DDD isomers, offering high throughput and enhanced resolution usda.gov.

Detection and Quantification Methods for DDD Isomers

The detection and quantification of DDD isomers, including this compound, typically rely on coupling chromatographic separation with sensitive and selective detectors.

Mass Spectrometry (MS/MS) and Tandem Mass Spectrometry (GC-MS/MS, LC-MS/MS)

Diode Array Detection (DAD) in HPLC Systems

Diode Array Detection (DAD) is a common detection method used with HPLC systems. DAD measures the absorbance of the sample across a range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment measurlabs.com. HPLC-DAD methods have been developed and validated for the determination of compounds like mitotane (o,p'-DDD) in plasma samples, with detection typically performed at a specific wavelength, such as 230 nm researchgate.net. While less selective than MS/MS, DAD can be useful for the analysis of compounds that absorb UV-Vis light and when coupled with effective chromatographic separation measurlabs.com.

Electron Capture Detection (ECD) in GC Systems

Electron Capture Detection (ECD) is a highly sensitive and selective detector commonly used in Gas Chromatography (GC) for the analysis of halogenated compounds, including organochlorine pesticides like DDD isomers gcms.czscienceasia.orglcms.czresearchgate.net. ECD provides extremely low detection limits for these electronegative compounds gcms.cz. It offers selectivity for electron-capturing substances, which can help minimize interference from the sample matrix gcms.cz. GC-ECD is a widely used technique for determining organochlorine pesticide residues in various matrices, such as fish and meat scienceasia.orgresearchgate.net. Dual-column GC-ECD systems can be employed for confirmatory analysis by using columns with differing selectivity gcms.cz.

Method Validation and Performance Metrics (e.g., Sensitivity, Selectivity, Linearity, Accuracy, Recovery)

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose. Key performance metrics evaluated during validation include sensitivity, selectivity, linearity, accuracy, and recovery wjarr.comeuropa.euelementlabsolutions.com.

Sensitivity: This refers to the ability of the method to detect and quantify the analyte at low concentrations. It is often expressed as the Limit of Detection (LOD) and Limit of Quantification (LOQ) wjarr.comfda.gov.

Selectivity/Specificity: This is the ability to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, or matrix components europa.euelementlabsolutions.comeuropa.eu. For separation techniques like GC and LC, specificity can be demonstrated by achieving sufficient resolution between the target analyte and potential interferences fda.goveuropa.eu.

Linearity: This establishes the proportional relationship between the detector response and the analyte concentration over a defined range wjarr.comeuropa.euelementlabsolutions.com. Calibration curves are generated using a series of standards at different concentrations to assess linearity thermofisher.comeuropa.eu.

Accuracy: This measures the closeness of the results obtained by the method to the true value wjarr.comeuropa.euelementlabsolutions.com. Accuracy can be assessed through the analysis of spiked samples with known amounts of analyte or by comparing results to a validated reference method wjarr.comeuropa.eu.

Recovery: This evaluates the efficiency of the sample preparation procedure in extracting the analyte from the matrix wjarr.com. It is typically determined by spiking blank matrix samples with known amounts of the analyte before extraction and comparing the measured concentration to the spiked concentration wjarr.com.

Validation studies for pesticide analysis methods using GC-ECD and GC-MS/MS have reported method performance characteristics, including recovery rates and limits of detection/quantification eurl-pesticides.euscienceasia.orgresearchgate.netshimadzu.com. For instance, mean recoveries in the range of 82% to 96% with acceptable RSD values have been reported for organochlorine pesticides, including DDD isomers, using GC-ECD scienceasia.org. Validation according to guidelines such as SANTE/11945/2015 is common to ensure methods meet acceptability criteria researchgate.netshimadzu.com.

Isomer-Specific Detection and Quantification Challenges for DDD Isomers

The analysis of DDD isomers, including this compound, presents specific challenges primarily due to their structural similarity. Isomers have the same chemical formula but differ in the arrangement of their atoms, leading to similar physical and chemical properties biocompare.commtc-usa.com. This structural resemblance can make their separation and individual quantification difficult using some analytical techniques.

Chromatographic methods are essential for separating isomers before detection. However, achieving baseline separation for closely eluting isomers like those of DDD can be challenging, particularly in complex sample matrices restek.comresearchgate.net. Coelution of isomers can lead to inaccurate quantification if the detection method cannot differentiate between them restek.comhpst.cz.

Mass spectrometry, especially MS/MS, offers enhanced selectivity by focusing on specific fragmentation patterns of the target analytes restek.comusda.gov. However, even with MS/MS, isomers can sometimes produce similar mass spectra or share ion transitions, necessitating sufficient chromatographic separation to ensure accurate identification and quantification of each isomer restek.com. The challenge is further amplified when analyzing trace levels of these compounds in environmental or biological samples, where matrix interferences can also complicate the analysis gcms.czlcms.cz.

Techniques like comprehensive GC×GC-TOFMS and multidimensional GC approaches are being explored to improve the separation of isomers and overcome these challenges, allowing for the enantioselective separation of compounds like o,p'-DDD researchgate.net. The need for isomer-specific analysis is highlighted by the potential differences in the environmental fate, metabolism, and toxicity of individual isomers nih.gov.

Biodegradation and Bioremediation Strategies for Dichlorodiphenyldichloroethane Isomers

Microbial Degradation Pathways of DDD Isomers

Microbial degradation of DDD isomers, such as p,p'-DDD, can occur through various pathways depending on the microbial species and environmental conditions. While the search results primarily discuss the degradation of p,p'-DDD and its formation from DDT, the principles and mechanisms described offer a strong basis for understanding how m,p'-DDD might also be degraded.

Bacterial Degradation Mechanisms and Identified Strains

Bacterial degradation of DDT and its metabolites, including DDD, has been widely studied. Under reducing conditions, reductive dechlorination is a major mechanism for the conversion of DDT isomers to DDD. tandfonline.comnih.gov This involves the substitution of an aliphatic chlorine atom for a hydrogen atom. tandfonline.com

Several bacterial strains have been identified as capable of degrading DDT and its residues. Some reported bacterial strains with degradation potential for DDT and potentially its metabolites like DDD include Escherichia coli, Enterobacter aerogenes, Enterobacter cloacae, Klebsiella pneumonia, Pseudomonas aeruginosa, Pseudomonas putida, Bacillus species, and Hydrogenomonas. nih.govnih.gov